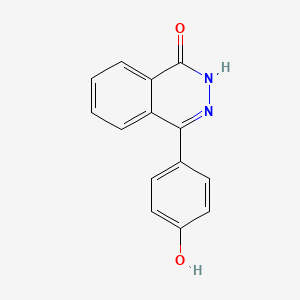

4-(4-hydroxyphenyl)phthalazin-1(2H)-one

描述

4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural features, which include a phthalazinone core and a hydroxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one typically involves a two-step reaction process. The first step is the Friedel-Crafts acylation of phenols with phthalic anhydride, followed by cyclization to form the phthalazinone core . This method is efficient and aligns with green chemistry principles, making it an attractive route for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

4-(4-hydroxyphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The phthalazinone core can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the phthalazinone core can produce dihydrophthalazinones.

科学研究应用

Chemistry

In the field of chemistry, 4-(4-hydroxyphenyl)phthalazin-1(2H)-one serves as a crucial building block for synthesizing high-performance polymers. For example, it is used in the production of poly(arylene ether ketone)s known for their thermal stability and mechanical properties. These polymers are suitable for applications in aerospace and automotive industries due to their ability to withstand high temperatures .

Biology

The biological activities of this compound have been extensively studied, particularly its antibacterial properties. Derivatives of this compound have shown potential against various strains of bacteria, including Staphylococcus aureus. The mechanism of action involves the inhibition of enzymes critical for bacterial cell wall synthesis .

Medicine

Research is ongoing to explore the potential of this compound as a pharmacophore in drug design. Its derivatives have demonstrated significant anticancer activity against various human tumor cell lines, with IC50 values indicating potent effects. Molecular modeling studies suggest that these compounds can effectively inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology investigated the anticancer properties of phthalazine derivatives, including this compound. The derivatives were screened against several cancer cell lines using the MTT assay. Results indicated that compounds derived from this phthalazinone exhibited significant anti-proliferative effects, highlighting their potential as therapeutic agents .

Case Study 2: Antibacterial Properties

Research conducted by Journal of Medicinal Chemistry focused on the antibacterial efficacy of this compound against resistant bacterial strains. The study demonstrated that this compound effectively inhibited bacterial growth through enzyme inhibition mechanisms, making it a candidate for further development as an antibacterial drug .

作用机制

The mechanism of action of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and its derivatives involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes critical for bacterial cell wall synthesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects.

相似化合物的比较

4-(4-hydroxyphenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives and hydroxyphenyl compounds:

Phthalazinone Derivatives: Compounds like 2-nitrophenylphthalazinone and 4,5-dichlorophthalazinone share similar core structures but differ in their substituents, which can influence their reactivity and applications.

Hydroxyphenyl Compounds:

The uniqueness of this compound lies in its combination of the phthalazinone core and hydroxyphenyl group, providing a versatile platform for further functionalization and application in various scientific fields.

生物活性

4-(4-Hydroxyphenyl)phthalazin-1(2H)-one, also known as a phthalazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phthalazinone core with a hydroxyphenyl substituent, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Recent studies have demonstrated that phthalazine derivatives exhibit significant anti-proliferative effects against various human tumor cell lines. For instance, derivatives of phthalazine have shown IC50 values as low as 0.331 μM, indicating potent anticancer properties .

- VEGFR-2 Inhibition : Molecular modeling studies suggest that these compounds can effectively inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The interaction of the compound with VEGFR-2 was characterized by multiple hydrogen bonds and favorable binding energies, correlating well with experimental data .

- Antimicrobial Properties : Some studies indicate potential antimicrobial activities associated with phthalazine derivatives, although specific data on this compound remains limited.

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymatic Targets : The hydroxy group can form hydrogen bonds with active site residues in target enzymes, modulating their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth .

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to cytotoxic effects against cancer cells. This mechanism may involve the generation of reactive oxygen species (ROS), contributing to apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of phthalazine derivatives, including this compound:

- Anticancer Studies : In a comparative study, various phthalazine derivatives were synthesized and evaluated for their anticancer properties. The most promising compounds showed significant inhibition of cell proliferation in vitro, with detailed molecular docking studies confirming their binding affinities to VEGFR-2 .

- Toxicological Assessments : Toxicity profiles were assessed for several derivatives, including this compound. Results indicated that while some compounds exhibited hepatotoxicity similar to established drugs like sorafenib, others demonstrated improved safety profiles with higher maximum tolerated doses .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the phthalazine structure influence biological activity. For example, variations in side groups significantly affect both efficacy and toxicity, highlighting the importance of SAR studies in drug development .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| IC50 (Anticancer Activity) | 0.331 - 0.892 μM (varies by derivative) |

| Target | VEGFR-2 |

| Binding Energy | -95.86 to -98.84 kcal/mol |

| Toxicity Profile | Comparable hepatotoxicity to sorafenib |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and its derivatives?

Answer: The synthesis typically involves cyclocondensation of phthalic anhydride derivatives with hydrazines or substituted amines. For example:

- Cyclization with phosphorus reagents : 4-Arylphthalazinones can be synthesized by reacting substituted phthalic anhydrides with arylhydrazines, followed by chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (e.g., 2-hour heating on a steam bath) .

- Green chemistry approaches : Ultrasonic irradiation improves reaction efficiency for derivatives like 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one, reducing reaction times and enhancing yields compared to conventional heating .

- Functionalization via nucleophilic substitution : Chlorinated intermediates (e.g., 1-chlorophthalazines) react with amines or phenols to introduce substituents at the 1-position .

Q. How is this compound characterized using spectroscopic methods?

Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.6 ppm) and carbonyl groups (δ 160–170 ppm) confirm the phthalazinone core. Substituents like fluorophenyl groups show distinct splitting patterns (e.g., 4-fluorophenyl derivatives exhibit coupling constants J = 8–10 Hz) .

- HRMS : Validates molecular weight (e.g., M+H⁺ ions for Olaparib derivatives show <5 ppm error between calculated and observed m/z) .

- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding in cocrystals (e.g., phthalazinone-picric acid cocrystals form N–H⋯O dimers with bond lengths of ~1.8–2.0 Å) .

Q. What in vitro assays are typically employed to evaluate the biological activity of phthalazinone derivatives?

Answer: Standard assays include:

- Cytotoxicity testing : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values for 4-(oxadiazolyl)phthalazinones range from 2–50 µM in breast cancer models) .

- Enzyme inhibition : PARP1/2 inhibition is measured via NAD⁺ depletion assays (e.g., Olaparib derivatives show IC₅₀ values of 1–10 nM) .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells (e.g., VEGFR-2 inhibitors induce 20–40% apoptosis in leukemia cells at 10 µM) .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved in 4-arylphthalazin-1(2H)-one derivatives for structural diversification?

Answer: Late-stage functionalization via iridium-catalyzed C–H activation enables regioselective amidation. For example:

- TsN₃ as an amidating agent : Under Ir catalysis, mono- or diamidation occurs selectively at the meta or para positions of the 4-aryl group, with >90% regioselectivity .

- Mechanistic insight : Coordination of the phthalazinone’s carbonyl group to the metal center directs functionalization to specific arene positions .

Q. What computational approaches are utilized to predict the binding affinity and ADMET properties of phthalazinone-based inhibitors?

Answer:

- Molecular docking : VEGFR-2 inhibitors are docked into kinase domains (PDB: 4ASD) to analyze hydrogen bonding with key residues (e.g., Glu885 and Asp1046) .

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–4), aqueous solubility (LogS > −4), and cytochrome P450 inhibition risks (e.g., CYP3A4 IC₅₀ > 10 µM for reduced drug-drug interactions) .

- Free energy calculations : MD simulations of PARP1-phthalazinone complexes estimate binding energies (ΔG = −40 to −60 kcal/mol) .

Q. How can crystallographic data resolve structural ambiguities in phthalazinone derivatives, and what are common challenges in this process?

Answer:

- Hydrogen bonding networks : Cocrystals with picric acid reveal N–H⋯O interactions (bond angles: 150–170°) stabilizing dimeric structures .

- Challenges :

属性

IUPAC Name |

4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLHOKOTRWUGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419991 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152594-70-2 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。